molecular formula C22H19Cl2NO3 B1255854 (1S)-trans-(alphaS)-cypermethrin CAS No. 83860-31-5

(1S)-trans-(alphaS)-cypermethrin

Cat. No.: B1255854
CAS No.: 83860-31-5
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-NLWGTHIKSA-N
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Description

(1S)-trans-(alphaS)-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is a stereoisomer of cypermethrin, which enhances its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-(alphaS)-cypermethrin involves several key steps:

    Preparation of the Acid Chloride: The process begins with the chlorination of 3-phenoxybenzaldehyde to form 3-phenoxybenzoyl chloride.

    Formation of the Cyanohydrin: The acid chloride is then reacted with cyanide to produce the corresponding cyanohydrin.

    Cyclization: The cyanohydrin undergoes cyclization to form the cyclopropane ring, a crucial structural feature of this compound.

    Esterification: Finally, the cyclopropane derivative is esterified with 3-phenoxybenzyl alcohol to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into less active or inactive forms.

    Substitution: The compound can participate in substitution reactions, particularly at the ester and cyano groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Various carboxylic acids and alcohols.

    Reduction Products: Reduced forms of the ester and cyano groups.

    Substitution Products: Derivatives with substituted ester or cyano groups.

Scientific Research Applications

(1S)-trans-(alphaS)-cypermethrin has numerous applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions.

    Biology: Employed in studies investigating the effects of insecticides on insect physiology and behavior.

    Medicine: Research on its potential effects on human health and its role in developing safer insecticides.

    Industry: Utilized in the development of new formulations and delivery systems for pest control.

Mechanism of Action

(1S)-trans-(alphaS)-cypermethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels contributes to its lower toxicity in mammals.

Comparison with Similar Compounds

    Cypermethrin: A racemic mixture of isomers, less potent than (1S)-trans-(alphaS)-cypermethrin.

    Permethrin: Another pyrethroid with a similar mode of action but different structural features.

    Deltamethrin: A more potent pyrethroid with a different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. This makes it a preferred choice in applications requiring high efficacy and low mammalian toxicity.

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-NLWGTHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058250
Record name RU 27996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83860-31-5
Record name (S)-Cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate
Source CAS Common Chemistry
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Record name RU-27996
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 27996
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1S-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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